6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Overview
Description
6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is a complex organic compound with the molecular formula C14H9BrFN3O3 and a molecular weight of 366.14 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an indazole core, making it a subject of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable probe in studying biological pathways and interactions.
Industry: The compound is used in the development of advanced materials and chemical processes.
Preparation Methods
The synthesis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the bromine, fluorine, and nitro groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve bulk manufacturing processes, ensuring consistent quality and scalability .
Chemical Reactions Analysis
6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and nitro groups allows the compound to engage in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological activities, leading to desired therapeutic effects or biochemical outcomes .
Comparison with Similar Compounds
When compared to similar compounds, 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole stands out due to its unique combination of functional groups. Similar compounds include:
6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1H-indazole: Lacks the methyl group, which can influence its reactivity and biological activity.
5-(2-Fluoro-4-nitrophenoxy)-1-methyl-1H-indazole:
6-Bromo-1-methyl-1H-indazole: Lacks both the fluorine and nitro groups, significantly altering its chemical behavior and uses.
Properties
IUPAC Name |
6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O3/c1-18-12-6-10(15)14(4-8(12)7-17-18)22-13-3-2-9(19(20)21)5-11(13)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVURLVXVVVMHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735730 | |
Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206800-24-9 | |
Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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